molecular formula C13H9N5S B11046819 Quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-

Quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-

Cat. No. B11046819
M. Wt: 267.31 g/mol
InChI Key: IBKOUTLALFCDLK-UHFFFAOYSA-N
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Description

Quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)- is a heterocyclic compound that combines the structural features of quinoline and triazolothiadiazole. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)- typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazoles with quinoline-4-carboxylic acids in the presence of phosphoryl chloride . This reaction leads to the formation of the desired triazolothiadiazole derivative. The reaction conditions often require refluxing the reactants in ethanol with a catalytic amount of piperidine for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)- involves its interaction with various molecular targets:

properties

Molecular Formula

C13H9N5S

Molecular Weight

267.31 g/mol

IUPAC Name

3-methyl-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H9N5S/c1-8-15-16-13-18(8)17-12(19-13)11-7-6-9-4-2-3-5-10(9)14-11/h2-7H,1H3

InChI Key

IBKOUTLALFCDLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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